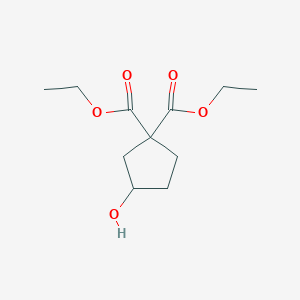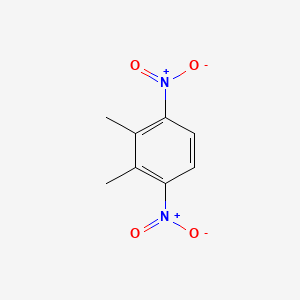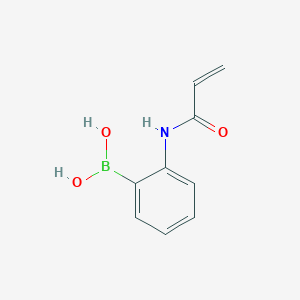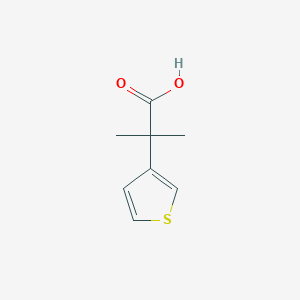
2-Methyl-2-(3-thienyl)propanoic acid
Descripción general
Descripción
“2-Methyl-2-(3-thienyl)propanoic acid” is a chemical compound with the molecular formula C8H10O2S . It is a derivative of propanoic acid, which is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(3-thienyl)propanoic acid” consists of a thiophene ring attached to a propanoic acid structure . The exact 3D structure was not found in the available resources.Aplicaciones Científicas De Investigación
Anticancer Activity
Research has identified derivatives of 2-Methyl-2-(3-thienyl)propanoic acid showing significant anticancer activities. For example, compounds synthesized using thienyl vinyl derivatives demonstrated cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents (Saad & Moustafa, 2011).
Chemical Synthesis
The compound has been used as a precursor in the synthesis of a variety of chemical structures, showcasing its versatility in organic synthesis. For instance, derivatives were synthesized through reactions involving crotonic acid and 2-mercaptothiophene, leading to products with potential applications in fine chemical intermediates (Wang Miao, 2007). Additionally, the resolution of racemic mixtures involving derivatives of 2-Methyl-2-(3-thienyl)propanoic acid has been studied to produce key intermediates for pharmaceuticals, like duloxetine, demonstrating the importance of these compounds in drug synthesis (Sakai et al., 2003).
Materials Science
In materials science, derivatives of 2-Methyl-2-(3-thienyl)propanoic acid have been used to enhance the performance of polymer solar cells. Modifications to polymeric materials involving this compound have led to significant improvements in power conversion efficiency, demonstrating its potential in the development of advanced solar energy technologies (Huang et al., 2015).
Furthermore, research into electrochromic devices has utilized these derivatives to create materials capable of reversible color changes, offering potential applications in adaptive camouflage and other advanced material functionalities (Koyuncu & Koyuncu, 2018).
Propiedades
IUPAC Name |
2-methyl-2-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294133 | |
| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-thienyl)propanoic acid | |
CAS RN |
147632-27-7 | |
| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




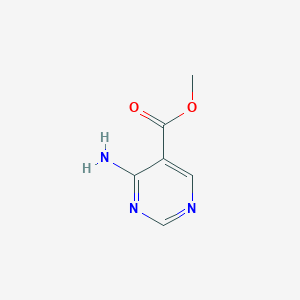
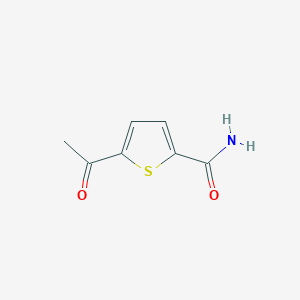
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
